

# physical and chemical properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No.: B1405420

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde**, a key chemical intermediate with significant applications in modern synthetic chemistry, particularly within the pharmaceutical industry. We will delve into its core physical and chemical properties, synthesis, reactivity, and safe handling protocols, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

## Core Molecular Identity and Structure

**2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is a bifunctional organic molecule featuring a cyclohexene backbone. Its structure is characterized by a formyl group (aldehyde) and a chlorine atom attached to the double bond, a structural motif known as a  $\beta$ -chloro- $\alpha,\beta$ -unsaturated aldehyde. A gem-dimethyl group is located at the C4 position of the ring.

- IUPAC Name: 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde<sup>[1]</sup>
- CAS Number: 1228943-80-3<sup>[1][2][3][4][5][6][7]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>ClO<sup>[2][8][4][5][6]</sup>

- Molecular Weight: 172.65 g/mol [1][2][4][6]

Caption: Chemical structure of **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde**.

## Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The data, compiled from various chemical suppliers and databases, are summarized below. It is important to note that some values are predicted through computational models and should be considered as estimates.

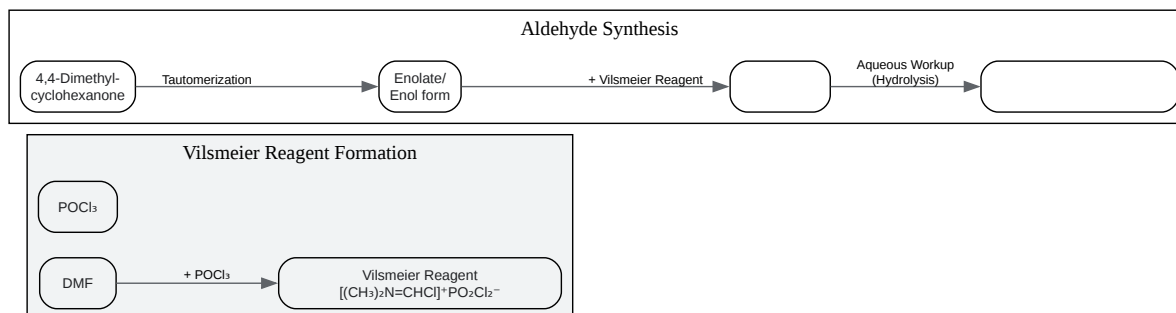
| Property            | Value                                    | Source |
|---------------------|--|--------|
| Physical Form       | Solid                                    |        |
| Boiling Point       | 224.0 ± 40.0 °C (Predicted)              | [2]    |
| Density             | 1.07 ± 0.1 g/cm <sup>3</sup> (Predicted) | [2]    |
| Solubility          | Very slightly soluble (0.57 g/L at 25°C) |        |
| LogP                | 2.88                                     | [2]    |
| Vapor Pressure      | 0.1 ± 0.4 mmHg at 25°C                   | [8]    |
| Storage Temperature | Freezer (-20°C), stored under nitrogen   | [6]    |

## Synthesis and Reactivity

### Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient route for synthesizing **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is the Vilsmeier-Haack reaction. This classic formylation method is particularly effective for activated substrates, including ketones.[9][10][11][12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl<sub>3</sub>).[9][10][13]

The substrate for this synthesis is 4,4-dimethylcyclohexanone. The reaction proceeds by converting the ketone into a vinylogous iminium salt, which is subsequently hydrolyzed to yield the final  $\beta$ -chloro- $\alpha,\beta$ -unsaturated aldehyde.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.

## Experimental Protocol: Synthesis from 4,4-dimethylcyclohexanone

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at this temperature for 30-45 minutes.

- **Substrate Addition:** Dissolve 4,4-dimethylcyclohexanone in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature controlled.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- **Workup:** Cool the reaction mixture in an ice bath. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a mild base, such as sodium acetate or sodium carbonate solution, to hydrolyze the intermediate iminium salt.
- **Extraction and Purification:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure aldehyde.

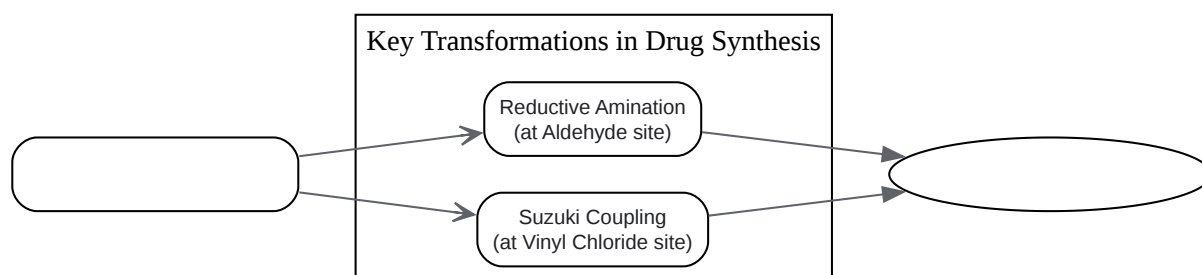
## Chemical Reactivity and Synthetic Utility

The reactivity of **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is governed by its three key functional components:

- **Aldehyde Group:** The formyl group is a versatile handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various C-C bond-forming reactions such as Wittig, Grignard, and aldol reactions.
- **Vinyl Chloride:** The chloro-alkene moiety is an excellent electrophilic site for nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ -type) reactions and is a key precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
- **Conjugated System:** The  $\alpha,\beta$ -unsaturated system can participate in conjugate addition reactions.

This unique combination of functional groups makes it a powerful building block. Its most prominent application is as a crucial intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, a significant anti-cancer therapeutic.<sup>[5]</sup> In this context, the aldehyde serves as a

point for reductive amination, while the vinyl chloride is used for a Suzuki coupling reaction to construct the complex biaryl core of the drug.



[Click to download full resolution via product page](#)

Caption: Role as a bifunctional building block in complex molecule synthesis.

## Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structure of **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** allows for predictable spectroscopic signatures essential for its identification and quality control.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the aldehyde proton ( $\sim 9.5\text{--}10.5$  ppm), a singlet for the two equivalent methyl groups ( $\sim 1.0\text{--}1.2$  ppm), and multiplets for the three sets of methylene protons ( $\text{CH}_2$ ) on the cyclohexene ring ( $\sim 1.5\text{--}2.8$  ppm).
- $^{13}\text{C}$  NMR: Key signals would appear for the aldehyde carbonyl carbon ( $\sim 190$  ppm), the olefinic carbons ( $\sim 130\text{--}160$  ppm), the quaternary carbon bearing the gem-dimethyl groups ( $\sim 30\text{--}40$  ppm), the methyl carbons ( $\sim 25\text{--}30$  ppm), and the methylene carbons.
- IR Spectroscopy: Characteristic absorption bands would be observed for the  $\text{C}=\text{O}$  stretch of the conjugated aldehyde ( $\sim 1670\text{--}1690\text{ cm}^{-1}$ ) and the  $\text{C}=\text{C}$  stretch ( $\sim 1600\text{--}1640\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  172, along with a characteristic  $\text{M}+2$  peak at  $m/z$  174 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory.

- Hazard Identification: The compound is classified as a warning-level hazard.
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: The compound should be stored in a freezer (-20°C is commonly recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or oxidation.[6]

## Conclusion

**2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is a high-value synthetic intermediate whose utility is derived from its precisely arranged and orthogonally reactive functional groups. A thorough understanding of its properties, particularly its synthesis via the Vilsmeier-Haack reaction and its subsequent reactivity, is essential for its effective application in multi-step syntheses. Its role in the production of pharmaceuticals like Venetoclax underscores its

importance to the drug development field, making it a compound of significant interest to researchers and process chemists.

## References

- **2-chloro-4,4-diMethylcyclohex-1-enecarbaldehyde** - LookChem. [Link]
- 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde - PubChem. [Link]
- **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** - CAS - 1228943-80-3 | Axios Research. [Link]
- 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde | C<sub>8</sub>H<sub>11</sub>ClO - PubChem. [Link]
- Vilsmeier–Haack reaction - Wikipedia. [Link]
- Vilsmeier-Haack Reaction - NROChemistry. [Link]
- Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Vilsmeier-Haack Reaction - YouTube. [Link]
- CAS No : 1228943-80-3 | Product Name : 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | Pharmaffili

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-chloro-4,4-dimethyl-cyclohexene-1-carbaldehyde 95% | CAS: 1228943-80-3 | AChemBlock [achemblock.com]
- 2. lookchem.com [lookchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 5. clearsynth.com [clearsynth.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-chloro-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde - CAS:1228943-80-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Page loading... [wap.guidechem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405420#physical-and-chemical-properties-of-2-chloro-4-4-dimethylcyclohex-1-enecarbaldehyde]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)